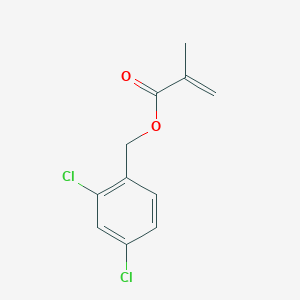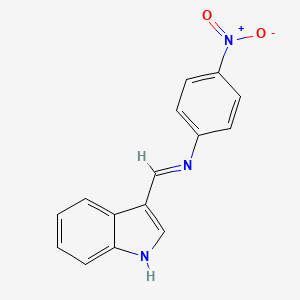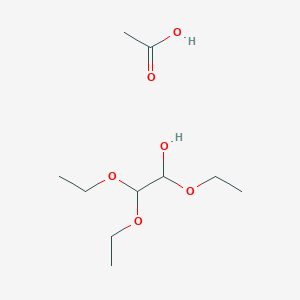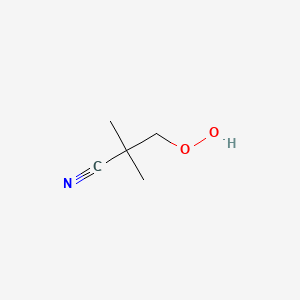
(2,4-Dichlorophenyl)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenyl)methyl 2-methylprop-2-enoate: is an organic compound with the molecular formula C₁₁H₁₀Cl₂O₂ It is characterized by the presence of a dichlorophenyl group attached to a methyl 2-methylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2,4-dichlorophenyl)methanol with 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2,4-Dichlorophenyl)methyl 2-methylprop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions involving this compound may use reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2,4-Dichlorophenyl)methyl 2-methylprop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of dichlorophenyl derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition or receptor binding.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. Research into its biological activity could lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for use in materials science and engineering applications.
Mecanismo De Acción
The mechanism of action of (2,4-Dichlorophenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis in biological systems, releasing the active dichlorophenyl moiety, which can then exert its effects on cellular pathways.
Comparación Con Compuestos Similares
(2,4-Dichlorophenyl)methanol: A precursor in the synthesis of (2,4-Dichlorophenyl)methyl 2-methylprop-2-enoate.
(2,4-Dichlorophenyl)acetic acid: Another dichlorophenyl derivative with different functional groups.
(2,4-Dichlorophenyl)amine: A compound with an amine group instead of an ester.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity compared to its analogs. The presence of the 2-methylprop-2-enoate moiety also differentiates it from other dichlorophenyl compounds, providing unique opportunities for chemical modifications and applications.
Propiedades
Número CAS |
107459-78-9 |
|---|---|
Fórmula molecular |
C11H10Cl2O2 |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O2/c1-7(2)11(14)15-6-8-3-4-9(12)5-10(8)13/h3-5H,1,6H2,2H3 |
Clave InChI |
VRVCUIDUKLDMDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)

![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)


![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)


![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)


